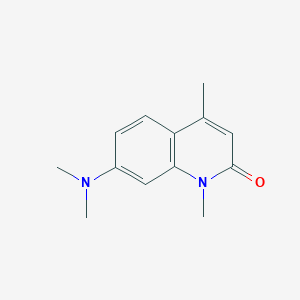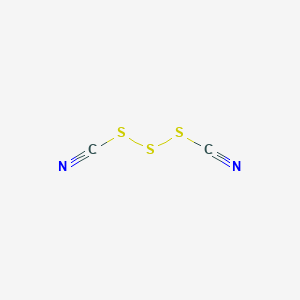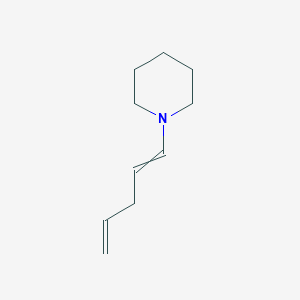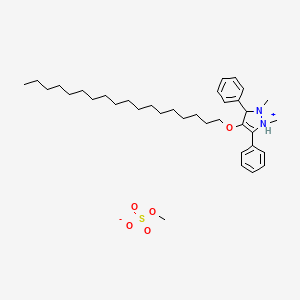
(Anthracen-2-YL)(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Anthracen-2-YL)(4-methoxyphenyl)methanone is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, has garnered attention due to its potential use in organic light-emitting devices (OLEDs) and other optoelectronic applications .
Vorbereitungsmethoden
The synthesis of (Anthracen-2-YL)(4-methoxyphenyl)methanone typically involves the reaction of anthracene derivatives with 4-methoxybenzoyl chloride under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like 1,8-diazabicycloundec-7-ene (DBU) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
(Anthracen-2-YL)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced anthracene derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction.
Wissenschaftliche Forschungsanwendungen
(Anthracen-2-YL)(4-methoxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and other imaging techniques.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Its application in OLEDs and other optoelectronic devices is of significant interest due to its high thermal stability and efficient light-emitting properties
Wirkmechanismus
The mechanism of action of (Anthracen-2-YL)(4-methoxyphenyl)methanone in optoelectronic applications involves the excitation of electrons upon exposure to light. This excitation leads to the emission of light as the electrons return to their ground state. The compound’s molecular structure allows for efficient electron transport and light emission, making it a valuable component in OLEDs .
In biological applications, the compound’s mechanism of action as a photosensitizer involves the generation of reactive oxygen species (ROS) upon light activation. These ROS can induce cell damage and apoptosis, making it a potential candidate for photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
(Anthracen-2-YL)(4-methoxyphenyl)methanone can be compared with other anthracene derivatives such as:
(Anthracen-9-yl)phenylmethanone: Similar in structure but with different substituents, leading to variations in photophysical properties.
(Anthracen-9-yl)benzaldehyde: Another anthracene derivative with distinct chemical reactivity and applications.
(Anthracen-9-yl)acetic acid: Known for its use in organic synthesis and different photophysical characteristics
The uniqueness of this compound lies in its combination of anthracene and 4-methoxyphenyl groups, which confer specific photophysical properties and reactivity that are advantageous in various applications.
Eigenschaften
CAS-Nummer |
60109-22-0 |
|---|---|
Molekularformel |
C22H16O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
anthracen-2-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H16O2/c1-24-21-10-8-15(9-11-21)22(23)19-7-6-18-12-16-4-2-3-5-17(16)13-20(18)14-19/h2-14H,1H3 |
InChI-Schlüssel |
GRPYFEJPACNTGS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14611969.png)

![3-Oxo-N-phenyl-2-[(E)-(pyridin-3-yl)diazenyl]butanamide](/img/structure/B14611978.png)
![3-(4-Chlorophenyl)-6,8-dimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14611985.png)



![Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro-](/img/structure/B14612003.png)


![1-Methyl-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14612025.png)
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14612028.png)
![7H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(9H)-one, 6,9-dimethyl-](/img/structure/B14612054.png)
